1-benzyl-4-(4-butoxybenzoyl)piperazine
Description
1-Benzyl-4-(4-butoxybenzoyl)piperazine is a piperazine derivative characterized by a benzyl group at the 1-position and a 4-butoxybenzoyl moiety at the 4-position. Piperazine derivatives are widely studied for their pharmacological properties, including receptor binding (e.g., serotonin, sigma receptors) and enzyme inhibition (e.g., BACE1) .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-butoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-3-17-26-21-11-9-20(10-12-21)22(25)24-15-13-23(14-16-24)18-19-7-5-4-6-8-19/h4-12H,2-3,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOFBNVJXZJNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Solubility and Physicochemical Properties
Piperazine derivatives with varying substituents and spacers exhibit distinct solubility profiles. For example:
- 1-Benzyl-4-(4-ethoxybenzoyl)piperazine (ethoxy instead of butoxy) has a molar mass of 324.42 g/mol and moderate lipophilicity, with solubility influenced by the shorter ethoxy chain .
- Piperazine-quinolone hybrids (e.g., 8b, 8ac) show that introducing a benzylpiperazinyl group or ethylene spacer improves aqueous solubility (60–80 μM) compared to direct N-phenylpiperazine attachment (solubility <20 μM) .
Table 1: Physicochemical Comparison
*Calculated based on molecular formula.
Metabolic Stability
Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation. For example:
- 1-Benzyl-4-(3-phenylpropyl)piperazine forms N-oxide metabolites, reducing in vivo stability .
- Replacement of piperazine with isosteres (e.g., morpholine) lowers 5-HT1A affinity but improves metabolic resistance .
- The butoxy chain in the target compound may slow metabolism compared to shorter alkoxy chains, though this requires experimental validation.
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